molecular formula C15H16O3 B12995145 (2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol

(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol

Cat. No.: B12995145
M. Wt: 244.28 g/mol
InChI Key: WQGQMMIPJZVMDK-UHFFFAOYSA-N
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Description

(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol is a chemical compound of interest in organic synthesis and materials science research. It belongs to a class of biphenyl compounds featuring methoxy and hydroxymethyl functional groups, which are valuable building blocks for constructing more complex molecular architectures . Related biphenyl methanol derivatives have been utilized as key intermediates in pharmaceutical research, particularly in the development of novel therapeutic agents . Furthermore, structurally similar compounds containing methoxybenzoyl groups have demonstrated significant application in the solvent extraction and polymer membrane separation of noble metal ions such as Au(III), Ag(I), Pd(II), and Pt(II) from aqueous solutions, showing excellent recovery rates . The specific spatial arrangement of its methoxy groups makes it a potential precursor for ligands and functional materials. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

[4-(2,6-dimethoxyphenyl)phenyl]methanol

InChI

InChI=1S/C15H16O3/c1-17-13-4-3-5-14(18-2)15(13)12-8-6-11(10-16)7-9-12/h3-9,16H,10H2,1-2H3

InChI Key

WQGQMMIPJZVMDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Reduction of Aldehyde or Ester Precursors to Alcohol

If the 4-position substituent is initially an aldehyde or ester, reduction to the corresponding alcohol is performed:

  • Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Solvent: Methanol or tetrahydrofuran.
  • Conditions: Stirring at 0 °C to room temperature for 1–3 hours.
  • Workup: Quenching with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.

This step converts the aldehyde or ester intermediate into the target benzylic alcohol, this compound.

Alternative Direct Hydroxymethylation

In some protocols, direct hydroxymethylation of the biphenyl core is achieved by:

  • Lithiation of the biphenyl intermediate at the 4-position using n-butyllithium at low temperature (-78 °C).
  • Quenching with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group.
  • Acidic or basic workup to isolate the alcohol.

This method requires careful control of temperature and stoichiometry to avoid overreaction or side products.

Purification and Characterization

  • Purification is typically done by column chromatography using hexane/ethyl acetate mixtures.
  • The product is characterized by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
  • TLC Rf values for similar biphenyl alcohols are around 0.4–0.6 in hexane:ethyl acetate (7:3) systems.
  • IR spectra show characteristic O–H stretching around 3300 cm⁻¹ and aromatic C–H stretches.
  • ^1H NMR confirms methoxy protons (~3.7 ppm), aromatic protons (6.5–7.5 ppm), and benzylic CH2OH protons (~4.5 ppm).

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Key Notes
1 Suzuki-Miyaura coupling Pd(dppf)2Cl2, Cs2CO3, THF/H2O, 70 °C, 8 h Forms biphenyl core with methoxy groups
2 Reduction of aldehyde/ester to alcohol NaBH4 or LiAlH4, MeOH or THF, 0–25 °C Converts precursor to benzylic alcohol
3 Direct hydroxymethylation via lithiation n-BuLi, -78 °C, formaldehyde, acidic workup Alternative to reduction, requires low temp
4 Purification Column chromatography (hexane:EtOAc 7:3) Isolates pure this compound

Research Findings and Notes

  • The palladium-catalyzed Suzuki coupling is highly efficient for biphenyl synthesis with electron-donating methoxy substituents, providing good yields (70–85%) and regioselectivity.
  • Reduction steps using NaBH4 are mild and selective for aldehydes, avoiding over-reduction of aromatic rings.
  • Direct lithiation and hydroxymethylation provide a route to install the hydroxymethyl group without pre-functionalization but require stringent anhydrous and low-temperature conditions to prevent side reactions.
  • The choice of method depends on available starting materials and desired scale; Suzuki coupling followed by reduction is most common in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions include oxidation, reduction, and substitution, which are catalyzed by specific enzymes .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Key Properties/Applications References
(4′-Methylbiphenyl-4-yl)methanol 4′-Methyl, 4-methanol Intermediate in organic synthesis
2-(4-Biphenylyl)-2-propanol 4-Biphenyl, α,α-dimethyl methanol Studied for stereochemical properties
2-(4-Methyl-[1,1-biphenyl]-4-yl)ethanol 4-Methyl, 4-ethanol Melting point: 95°C; Boiling point: 359°C
Losartan (pharmaceutical analogue) 2'-(1H-tetrazol-5-yl), 4-chloroimidazole Angiotensin II receptor antagonist
(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol 2',6'-dimethoxy, 4-methanol Intermediate for triazole derivatives; lower synthesis yield (46%)

Key Observations:

  • Substituent Position Effects : The 2',6'-dimethoxy groups in the target compound introduce steric hindrance, reducing synthetic yields compared to analogues like the 2',4'-dimethoxy derivative (98% yield for compound 46) .

Physicochemical Properties

  • Crystallography: Biphenyl esters with para-substituted methanol groups exhibit tightly packed crystal structures, as observed in X-ray studies . The 2',6'-dimethoxy groups likely enhance crystallinity via intermolecular hydrogen bonding.
  • Thermal Properties: Analogues like 2-(4-Methyl-[1,1-biphenyl]-4-yl)ethanol show elevated melting (95°C) and boiling points (359°C), suggesting that the target compound’s methoxy groups may further increase thermal stability .

Biological Activity

(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by two methoxy groups and a hydroxymethyl group on the biphenyl framework, suggests possible interactions with various biological targets. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from starting materials such as 2,6-dimethoxyphenol and appropriate reagents under controlled conditions. Characterization methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. For instance, one study reported that this compound exhibited significant cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 µM to 25 µM depending on the cell line and treatment duration .

Cell Line IC50 (µM) Treatment Duration
MCF-71572 hours
HeLa2072 hours
HCT-1161872 hours

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, suggesting an inhibition of cell cycle progression. Flow cytometry analysis indicated a significant increase in the sub-G1 population, indicative of apoptosis .
  • Apoptosis Induction : Studies demonstrated that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP in various cancer cell lines .

Study 1: Anticancer Activity

In a controlled study, this compound was administered to MCF-7 cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of 15 µM after 72 hours. The study also highlighted the compound's ability to induce apoptosis through the intrinsic pathway, as evidenced by increased mitochondrial membrane permeability and cytochrome c release into the cytosol .

Study 2: HIV Protease Inhibition

Another significant finding involves its potential as an HIV protease inhibitor. A related biphenyl derivative demonstrated substantial inhibitory activity against HIV-1 protease, suggesting that modifications to the biphenyl structure could enhance antiviral properties . This opens avenues for further research into its use in antiviral therapies.

Q & A

Q. Table 1: Representative Synthetic Conditions

MethodReagents/ConditionsKey ProductYield Optimization Tips
OxidationKMnO₄, H₂SO₄, refluxBiphenyl ketone derivativesMonitor reaction via TLC
ReductionNaBH₄, ethanol, 0–5°CAlcohol intermediateUse excess reductant for completeness
HalogenationSOCl₂, DMF catalyst, 50°CChlorinated biphenyl derivativesPurify via column chromatography

(Advanced) How can researchers optimize enantiomeric purity during synthesis?

Answer:
Enantioselective synthesis can be achieved via:

  • Biocatalysis : Enzymes like lipases or alcohol dehydrogenases catalyze asymmetric reductions or oxidations under mild conditions (e.g., pH 7–8, 25–37°C) .
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity in key steps (e.g., Mitsunobu reactions) .
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) enhances enantiopurity .

(Basic) Which spectroscopic and crystallographic methods are effective for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃), hydroxyl (-OH), and biphenyl aromatic signals. Methoxy groups appear as singlets at δ 3.8–4.0 ppm .
  • FTIR : Confirms hydroxyl (3300–3500 cm⁻¹) and methoxy (2850–3000 cm⁻¹) stretches .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and dihedral distortions in the biphenyl system .

(Advanced) How can conflicting data between NMR and X-ray crystallography be resolved for structural isomers?

Answer:

  • Dynamic NMR : Study isomerization kinetics (e.g., rotational barriers in biphenyl systems) using variable-temperature NMR .
  • DFT Calculations : Predict stable conformers and compare with crystallographic data to reconcile discrepancies .
  • NOESY : Correlates spatial proximity of protons to validate stereochemical assignments .

(Basic) What biological activities have been reported for this compound?

Answer:

  • Enzyme Inhibition : Screened for tyrosinase or cytochrome P450 inhibition via spectrophotometric assays (IC₅₀ values) .
  • Antimicrobial Activity : Tested against Gram-positive bacteria using disk diffusion assays .
  • Cytotoxicity : Evaluated via MTT assays in cancer cell lines (e.g., HepG2) .

(Advanced) What computational strategies predict interactions with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes to proteins (e.g., PD-1/PD-L1) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
  • QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity .

(Basic) What environmental considerations are critical for this compound?

Answer:

  • Ecotoxicology : Assess acute toxicity using Daphnia magna LC₅₀ assays .
  • Biodegradation : Study metabolic pathways via HPLC-MS to identify persistent intermediates .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

(Advanced) How can green chemistry principles be integrated into large-scale synthesis?

Answer:

  • Continuous Flow Reactors : Improve atom economy and reduce waste generation .
  • Biocatalytic Cascades : Combine enzymatic oxidation and reduction steps in one pot .
  • Lifecycle Analysis (LCA) : Quantify carbon footprint using SimaPro software to guide sustainable practices .

(Advanced) What are unresolved challenges in biphenyl-based drug design?

Answer:

  • Solubility Optimization : Modify methoxy groups to enhance aqueous solubility without losing activity .
  • Metabolic Stability : Introduce fluorine substituents to block CYP450-mediated oxidation .
  • Polypharmacology : Use proteomics to identify off-target effects in multi-kinase inhibition .

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